(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other compounds, and its redox potential .Scientific Research Applications
Analytical Method Development
A study developed and validated a rapid, economical, and sensitive reverse phase HPLC method for the quantitative determination of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid isomers. This method is significant for the quality control of raw materials in the pharmaceutical industry, especially for drugs like Perindopril and Trandolapril. The use of a refractive index detector for quantification addresses the challenge posed by the compound's non-chromophoric nature, offering a cost-effective tool for routine analysis (Vali et al., 2012).
Synthesis of Pharmaceutically Active Agents
Indole-2-carboxylic acid, a closely related compound, serves as a versatile intermediate in synthesizing a variety of pharmaceutically active agents. The exploration of various synthetic routes highlights the compound's importance in medicinal chemistry. For instance, a practical hydrogen reduction process with a Pd-loaded catalyst was developed for its synthesis, underscoring the ongoing search for environmentally friendly production methods (Jiang et al., 2017).
Antimicrobial Activity
The synthesis of indole-2-carboxylic acid derivatives has shown significant antibacterial and antifungal activities. This research illustrates the therapeutic potential of these compounds, which could lead to the development of new antimicrobial drugs. The ability of these derivatives to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli highlights their potential as a source of novel antimicrobial agents (Raju et al., 2015).
Fluorescence Studies
Methyl 3-arylindole-2-carboxylates synthesized through a metal-assisted intramolecular cyclization process have been studied for their fluorescence properties. This research indicates the potential use of these compounds in developing fluorescent probes, which could have applications in biochemical and medical imaging. The solvent-sensitive emission and the varied fluorescence quantum yields depending on the solvent and substituents offer insights into the design of tailored fluorescent materials (Queiroz et al., 2007).
Structural and Vibrational Spectroscopy
The crystal and molecular structures of indole-2-carboxylic acid (ICA) have been elucidated using X-ray diffraction and infrared spectroscopy, providing valuable information on its conformational properties. Understanding these properties is crucial for designing compounds with desired biological activities and material properties. This research contributes to the foundational knowledge necessary for the rational design of indole-based compounds (Morzyk-Ociepa et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFZRWAQJBNFG-KTOWXAHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC2CCCCC2N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705312 | |
Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
CAS RN |
794499-96-0 | |
Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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